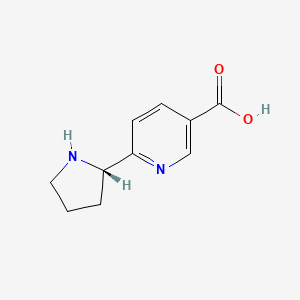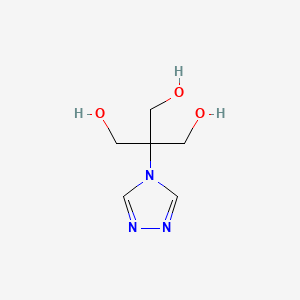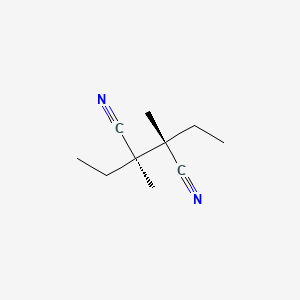
meso-2,3-Diethyl-2,3-dimethylsuccinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
meso-2,3-Diethyl-2,3-dimethylsuccinonitrile: is an organic compound with the molecular formula C₁₀H₁₆N₂ It is a derivative of succinonitrile, characterized by the presence of ethyl and methyl groups on the 2 and 3 positions of the succinonitrile backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-2,3-Diethyl-2,3-dimethylsuccinonitrile typically involves the alkylation of succinonitrile with ethyl and methyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile groups, followed by the addition of ethyl and methyl halides to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions:
Oxidation: meso-2,3-Diethyl-2,3-dimethylsuccinonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This can result in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the nitrile groups can be replaced by other functional groups such as amines, alcohols, or halides. Common reagents for these reactions include alkyl halides, amines, and alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, amines, alcohols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, reduced nitrile derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
meso-2,3-Diethyl-2,3-dimethylsuccinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of meso-2,3-Diethyl-2,3-dimethylsuccinonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The nitrile groups can participate in nucleophilic addition reactions, forming covalent bonds with target molecules and altering their function.
相似化合物的比较
2,3-Diethylsuccinonitrile: Lacks the methyl groups, resulting in different chemical properties and reactivity.
2,3-Dimethylsuccinonitrile: Lacks the ethyl groups, leading to variations in steric and electronic effects.
Succinonitrile: The parent compound without any alkyl substitutions, exhibiting different physical and chemical characteristics.
Uniqueness: meso-2,3-Diethyl-2,3-dimethylsuccinonitrile is unique due to the presence of both ethyl and methyl groups, which impart distinct steric and electronic properties. These modifications can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
85688-81-9 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC 名称 |
(2S,3R)-2,3-diethyl-2,3-dimethylbutanedinitrile |
InChI |
InChI=1S/C10H16N2/c1-5-9(3,7-11)10(4,6-2)8-12/h5-6H2,1-4H3/t9-,10+ |
InChI 键 |
YPKRPUBUHLHYRJ-AOOOYVTPSA-N |
手性 SMILES |
CC[C@](C)(C#N)[C@@](C)(CC)C#N |
规范 SMILES |
CCC(C)(C#N)C(C)(CC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


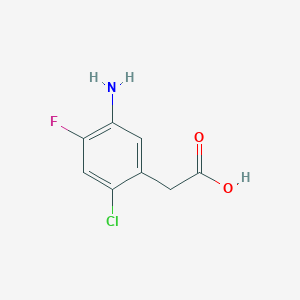
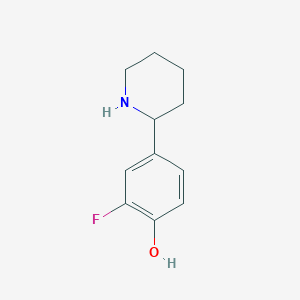
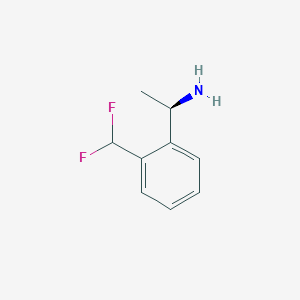
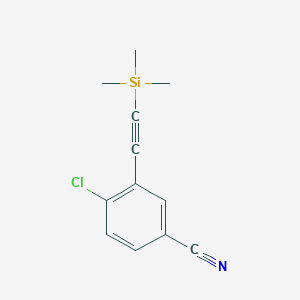
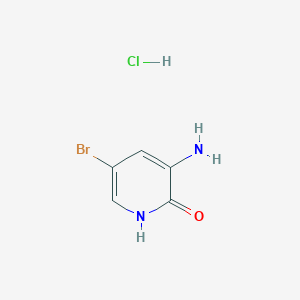
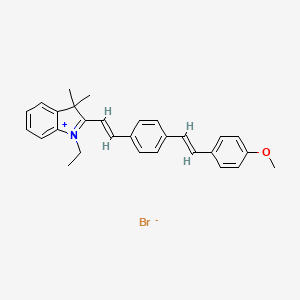

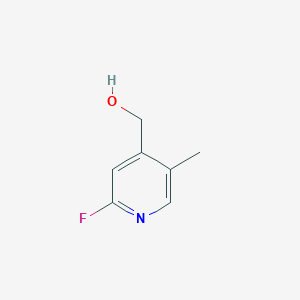
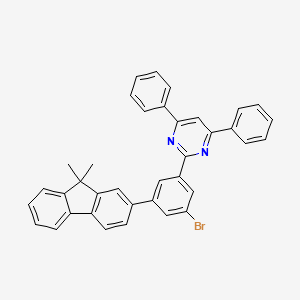

![4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15224814.png)
